Dimethyl (4-chlorophenyl)boronate
Description
Overview of Organoboron Compounds as Strategic Building Blocks in Synthesis
Organoboron compounds are organic derivatives of borane (B79455) that feature a carbon-boron bond. digitellinc.com Their rise to prominence in organic synthesis is due to a unique combination of stability, reactivity, and functional group tolerance. nih.govwwjmrd.com Unlike many other organometallic reagents, organoboron compounds are generally stable to air and moisture, making them easier and safer to handle. acsgcipr.org This stability, coupled with their predictable reactivity, allows for their use as strategic building blocks in the construction of complex molecular architectures. digitellinc.comacsgcipr.org They are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Significance of Arylboronate Esters within the Organoboron Family
Within the diverse family of organoboron compounds, arylboronate esters hold a position of particular importance. These compounds, which include Dimethyl (4-chlorophenyl)boronate, are derivatives of boronic acids where the hydroxyl groups are replaced by alkoxy or aryloxy groups. This structural modification often enhances their stability and solubility in organic solvents compared to their corresponding boronic acids. Arylboronate esters are key participants in a wide array of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. nih.govmdpi.com This reaction has become a cornerstone of modern organic synthesis for its reliability and broad applicability in forging carbon-carbon bonds. nih.govwwjmrd.com
Historical Development and Evolution of Synthetic Methodologies for Arylboronates
The journey of arylboronates from laboratory curiosities to essential synthetic tools has been marked by significant methodological advancements. Early methods for their synthesis often relied on the reaction of organolithium or Grignard reagents with trialkyl borates, followed by hydrolysis. organic-chemistry.org While effective, these methods were often limited by the harsh reaction conditions required, which were incompatible with many functional groups.
A major breakthrough came with the development of palladium-catalyzed cross-coupling reactions. In 1995, Miyaura and coworkers reported a method for the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B136004), which represented a significant leap forward in the synthesis of arylboronates. organic-chemistry.org This method offered milder reaction conditions and greater functional group tolerance. More recently, research has focused on the direct C-H borylation of arenes, a process that avoids the need for pre-functionalized starting materials and offers a more atom-economical route to these valuable compounds. organic-chemistry.org The development of new catalysts and ligands continues to expand the scope and efficiency of these synthetic transformations. rsc.orgnih.gov
Research Landscape and Emerging Trends Pertaining to Halogenated Arylboronates
Halogenated arylboronates, such as this compound, represent a particularly valuable subclass of these reagents. The presence of a halogen atom on the aromatic ring provides a reactive handle for further functionalization, allowing for sequential cross-coupling reactions. This "ortho-functionalization" is a powerful strategy in the synthesis of complex, multi-substituted aromatic compounds.
Current research in this area is focused on several key trends. There is a continuous drive to develop more efficient and selective catalytic systems for the synthesis of halogenated arylboronates. rsc.org Furthermore, the unique electronic properties imparted by the halogen atom are being explored in the context of medicinal chemistry and materials science. nih.govnih.gov The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, is increasingly recognized as a crucial factor in drug-receptor binding and the design of novel materials. nih.gov
Scope and Fundamental Objectives of Current Research on this compound
Current research on this compound is multifaceted. A primary objective is to further elucidate its reactivity profile in various cross-coupling reactions. This includes optimizing reaction conditions to achieve higher yields, greater selectivity, and broader substrate scope. Understanding the precise role of the chloro-substituent in modulating the reactivity of the boronate ester is a key area of investigation.
Another fundamental objective is the application of this compound as a key building block in the synthesis of biologically active molecules and functional materials. Its ability to introduce a 4-chlorophenyl moiety, a common structural motif in many pharmaceuticals, makes it a valuable tool for drug discovery and development. nih.gov The following table provides key identifiers and properties of this important compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 1394914-13-6 |
| Molecular Formula | C₈H₁₀BClO₂ |
| Molecular Weight | 184.43 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Structure
2D Structure
Properties
Molecular Formula |
C8H10BClO2 |
|---|---|
Molecular Weight |
184.43 g/mol |
IUPAC Name |
(4-chlorophenyl)-dimethoxyborane |
InChI |
InChI=1S/C8H10BClO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI Key |
UHQAGRIBOHPIGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 4 Chlorophenyl Boronate and Analogous Arylboronate Esters
Classical Approaches for the Preparation of Arylboronic Acids and Their Subsequent Esterification
Classical methods typically involve a two-stage process: the initial synthesis of the arylboronic acid, in this case, (4-chlorophenyl)boronic acid, followed by its esterification to yield the desired boronate ester. These organometallic routes are foundational in boron chemistry.
A well-established route to arylboronic acids involves the use of Grignard reagents. google.combyjus.com The process begins with the formation of an arylmagnesium halide from a corresponding aryl halide. For the synthesis of (4-chlorophenyl)boronic acid, a suitable starting material is 1,4-dichlorobenzene (B42874) or 4-chlorobromobenzene. google.comwipo.int The Grignard reagent, (4-chlorophenyl)magnesium bromide, is prepared by reacting 4-chlorobromobenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or n-butyl ether. google.comorganic-chemistry.org
This highly nucleophilic Grignard reagent is then reacted with a trialkyl borate (B1201080), such as trimethyl borate B(OCH₃)₃, at low temperatures (e.g., -70°C to 0°C) to form a boronate ester intermediate. google.comgoogle.comatamankimya.com Direct reaction of Grignard reagents with trialkylborates can sometimes lead to multiple additions, though this can be controlled by using an excess of the borate ester or by using sterically demanding boron reagents. google.com The resulting borate ester is then hydrolyzed with aqueous acid (e.g., sulfuric or hydrochloric acid) to yield the final (4-chlorophenyl)boronic acid. google.comchemicalbook.com
Table 1: Representative Grignard-based Synthesis of (4-chlorophenyl)boronic acid
| Step | Reactants | Reagents/Solvents | Key Conditions | Product |
| 1. Grignard Formation | 4-Chlorobromobenzene, Magnesium | n-Butyl ether/THF | Inert atmosphere | (4-Chlorophenyl)magnesium bromide |
| 2. Borylation | (4-Chlorophenyl)magnesium bromide, Trimethyl borate | THF | -70°C to -10°C | Dimethyl (4-chlorophenyl)boronate intermediate |
| 3. Hydrolysis | This compound intermediate | Aqueous HCl or H₂SO₄ | Stirring, RT to 30°C | (4-Chlorophenyl)boronic acid |
An alternative to the Grignard approach is the use of aryllithium reagents. google.com This method involves a halogen-lithium exchange reaction, typically by treating an aryl halide like 1-bromo-4-chlorobenzene (B145707) with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78°C) to prevent side reactions. nih.gov
The resulting (4-chlorophenyl)lithium is a highly reactive intermediate that is immediately quenched with a trialkyl borate, like trimethyl borate. atamankimya.comnih.gov The high reactivity of aryllithium reagents necessitates cryogenic conditions to avoid multiple additions to the boron center. google.comgoogle.com Following the borylation step, an acidic workup is performed to hydrolyze the intermediate borate ester, affording the (4-chlorophenyl)boronic acid. While effective, this method's requirement for very low temperatures and highly reactive reagents can make it less suitable for large-scale industrial production compared to the Grignard method. google.com
Once (4-chlorophenyl)boronic acid has been synthesized and isolated, it can be converted to this compound through direct esterification. This is an equilibrium process where the boronic acid is reacted with an alcohol, in this case, methanol. sciforum.net
To drive the reaction toward the formation of the boronate ester, water, a byproduct of the reaction, must be removed. This can be accomplished by using a Dean-Stark apparatus for azeotropic removal of water with a solvent like toluene (B28343), or by employing a dehydrating agent such as calcium hydride (CaH₂) or molecular sieves. sciforum.net The synthesis of boronic esters from boronic acids and alcohols is an equilibrium that can be shifted towards the product by removing the water produced. sciforum.net In some cases, boronic esters can undergo transesterification with other diols or alcohols under specific conditions to yield different ester derivatives. researchgate.netgoogle.comnih.gov For example, pinacol (B44631) esters can be converted to other boronate esters or back to the boronic acid. researchgate.net
Table 2: General Methods for Esterification of Arylboronic Acids
| Method | Alcohol | Conditions | Purpose |
| Azeotropic Distillation | Methanol | Toluene, Reflux, Dean-Stark trap | Drives equilibrium by removing water |
| Dehydrating Agent | Methanol | Molecular Sieves or CaH₂, Room Temp or Reflux | Drives equilibrium by sequestering water |
Transition Metal-Catalyzed Borylation Strategies
Modern synthetic chemistry often favors more direct and efficient methods for C-B bond formation, bypassing the need for pre-formed Grignard or aryllithium reagents. Transition metal-catalyzed reactions, particularly those using palladium, have become a cornerstone for synthesizing arylboronate esters directly from aryl halides. beilstein-journals.org
The Miyaura borylation reaction is a powerful and widely used palladium-catalyzed cross-coupling method for synthesizing boronate esters. wikipedia.orgalfa-chemistry.com This reaction couples an aryl halide or triflate (Ar-X) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comorganic-chemistry.org For the synthesis of a (4-chlorophenyl)boronate ester, the starting material would be an appropriate 4-substituted aryl halide, such as 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene. While aryl chlorides are less reactive than bromides or iodides, specialized ligand systems have been developed to facilitate their use. acs.orgacs.org
The reaction is typically carried out with a palladium catalyst like PdCl₂(dppf) or Pd(PPh₃)₄ and a weak base, such as potassium acetate (B1210297) (KOAc). alfa-chemistry.com The choice of a mild base is crucial to prevent the subsequent Suzuki coupling of the newly formed boronate ester with the remaining aryl halide. alfa-chemistry.comorganic-chemistry.org The reaction exhibits excellent functional group tolerance, making it a versatile alternative to classical organometallic routes. alfa-chemistry.comorganic-chemistry.org While the direct product is often a pinacol ester, this can be subsequently converted to the dimethyl ester via transesterification if required.
Table 3: Typical Components of a Miyaura Borylation Reaction
| Component | Example | Role |
| Aryl Halide | 1-Bromo-4-chlorobenzene | Aryl group source |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |
| Catalyst | PdCl₂(dppf), [Pd(IMesMe)(cinnamyl)Cl] | Catalyzes C-B bond formation alfa-chemistry.comresearchgate.net |
| Ligand | dppf, XPhos, PPh₂-Man-phos | Stabilizes and activates the Pd center acs.orgresearchgate.net |
| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |
| Solvent | Dioxane, Toluene, DMSO | Reaction medium |
The catalytic cycle of the Miyaura borylation is generally understood to proceed through three key steps involving a palladium(0)/palladium(II) cycle. yonedalabs.comchemrxiv.org
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide (Ar-X) undergoes oxidative addition to the Pd(0) center, breaking the carbon-halogen bond and forming a square planar Aryl-Pd(II)-Halide complex. alfa-chemistry.comyonedalabs.com This step is often the rate-determining step of the catalytic cycle.
Transmetalation: In this step, the boron moiety is transferred to the palladium center. The base (e.g., acetate) is believed to first coordinate to the palladium complex, making it more reactive. organic-chemistry.org The diboron reagent then reacts with this intermediate, transferring a boryl group to the palladium and displacing the halide. The high oxophilicity (affinity for oxygen) of boron is a significant driving force for this step when an oxygen-containing base like KOAc is used. alfa-chemistry.comorganic-chemistry.org
Reductive Elimination: The final step is the reductive elimination of the arylboronate ester (Ar-B(OR)₂) from the palladium(II) complex. alfa-chemistry.comyonedalabs.com This step forms the desired C-B bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com The entire process allows for the catalytic formation of arylboronate esters under relatively mild conditions. organic-chemistry.org
Palladium-Catalyzed Miyaura Borylation of Aryl Halides and Triflates
Transition Metal-Free Approaches to Arylboronate Esters
In an effort to develop more sustainable and cost-effective synthetic routes, significant research has been directed towards transition-metal-free borylation methods. nih.gov These approaches eliminate the risk of metal contamination in the final products, which is particularly crucial in pharmaceutical applications. nih.gov
A prominent metal-free method involves the base-mediated boryl substitution of aryl halides using a silylborane reagent, such as PhMe₂Si–B(pin). nih.gov This reaction proceeds smoothly in the presence of an alkali-metal alkoxide base, like sodium tert-butoxide, to furnish the corresponding arylboronate esters in good to high yields. nih.govnih.gov This method is notable for its counterintuitive nature, as the silylborane effectively performs a nucleophilic boryl substitution on the electrophilic aryl halide. nih.gov
The mechanism of this transformation has been the subject of extensive study. elsevierpure.comnih.gov Experimental and theoretical investigations suggest that the reaction does not proceed through a simple nucleophilic attack of a boryl anion. Instead, the proposed pathway involves the formation of a silyl (B83357) nucleophile (a silyl anion) generated from the reaction between the silylborane and the alkoxide base. acs.org
The key steps are believed to be:
Generation of a Silyl Nucleophile : The alkoxide base attacks the silicon atom of the silylborane, forming a pentacoordinate siliconate intermediate or directly generating a silyl anion.
Halogenophilic Attack : The generated silyl nucleophile then performs a halogenophilic attack on the halogen atom of the aryl halide. elsevierpure.com This step is crucial and results in the formation of a transient carbanion intermediate and a halosilane.
Nucleophilic Attack on Boron : The aryl carbanion, a potent nucleophile, is then rapidly trapped by the electrophilic boron species that was generated in situ, leading to the final arylboronate ester product. elsevierpure.comacs.org
This carbanion-mediated mechanism explains the reaction's success and high selectivity. nih.govnih.gov
The base-mediated borylation with silylboranes exhibits excellent functional group compatibility and a broad substrate scope. nih.govnih.gov The reaction tolerates a wide variety of functional groups on the aryl halide, including those that might be sensitive under traditional organometallic conditions. nih.gov
The method has been successfully applied to a diverse range of functionalized aryl, heteroaryl, and alkenyl halides. nih.govnih.gov It shows high tolerance for sterically hindered substrates, which can be challenging for some transition-metal-catalyzed systems. nih.gov Furthermore, the borylation of (E)- and (Z)-alkenyl halides proceeds with retention of the double bond configuration. nih.gov The selective borylation of the less sterically hindered C-Br bond in dibromoarenes has also been demonstrated, yielding monoborylated products. nih.gov
| Substrate Class | Compatible Functional Groups | Key Features | Reference |
|---|---|---|---|
| Functionalized Aryl Halides | Esters, ethers, nitriles, amides | Good to high yields, tolerates electron-donating and withdrawing groups. | nih.govnih.gov |
| Heteroaryl Halides | Pyridine (B92270), pyrimidine, oxazole, carbazole | Provides access to important building blocks for pharmaceuticals. | nih.gov |
| Alkenyl Halides | - | Stereoretentive reaction, preserving (E) and (Z) geometry. | nih.govnih.gov |
| Sterically Hindered Halides | Ortho-substituted arenes | High tolerance to steric bulk. | nih.gov |
| Dihaloarenes | - | Selective monoborylation at the less hindered position is possible. | nih.gov |
Base-Mediated Boryl Substitution of Aryl Halides with Silylboranes
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound and other arylboronate esters is a cornerstone of modern organic chemistry, providing essential building blocks for cross-coupling reactions. The efficiency and yield of these syntheses are highly dependent on the careful optimization of various reaction parameters. Researchers have extensively investigated the roles of catalysts, solvents, bases, and other additives to maximize the output and purity of the desired boronate esters.
A prevalent method for synthesizing arylboronic acids, the direct precursors to arylboronate esters, is through the palladium-catalyzed borylation of aryl chlorides. nih.govresearchgate.net A key reagent in this process is tetrahydroxydiboron (B82485) [B₂(OH)₄]. nih.gov The optimization of this method involves converting the resulting boronic acid into a more stable derivative, such as a trifluoroborate, to preserve the carbon-boron bond, which can then be converted to a range of boronate esters. nih.govresearchgate.net This approach avoids the use of harsh conditions or highly reactive organometallic species. nih.gov
Recent research has also explored the use of heterogeneous catalysts, such as cerium dioxide nanorods (CeO₂-NRs), for the borylation of aryl halides. acs.org This system demonstrates the potential for recyclable catalysts, which can be used for multiple runs without a significant loss of activity, offering a more sustainable synthetic route. acs.org Optimization of this particular system showed that a sequential feeding approach of the catalyst could lead to good yields. acs.org
The classic approach involving Grignard reagents remains a viable and high-yielding pathway. google.com The reaction of an aryl Grignard reagent, such as 4-chlorophenylmagnesium bromide, with a trialkyl borate like trimethyl borate or tributyl borate, followed by acidic workup, is a common industrial method. google.comwipo.int Optimization of this Grignard-based synthesis has focused on the choice of solvent, with mixed solvent systems like toluene and tetrahydrofuran being used to reduce costs, and the use of p-dichlorobenzene as a more economical starting material than p-chlorobromobenzene. wipo.int The reaction is typically conducted at very low temperatures to improve selectivity and minimize byproducts. google.com
Furthermore, metal-free borylation methods have emerged as a powerful alternative. researchgate.netorganic-chemistry.org These reactions can be promoted by light (photoborylation) and proceed under mild conditions, showing excellent functional group tolerance. researchgate.netorganic-chemistry.org
The tables below summarize the optimized conditions and corresponding yields for the synthesis of 4-chlorophenylboronic acid and its derivatives, which are immediate precursors for this compound.
Table 1: Optimization of Palladium-Catalyzed Borylation of 4-Chlorothiophene (A Model for Aryl Chlorides) nih.gov This table illustrates the optimization of reaction conditions for a model heteroaryl chloride, providing insights applicable to the synthesis of arylboronates.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 18 | 75 |
| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 18 | 45 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 18 | 68 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 18 | 62 |
Table 2: Optimization of CeO₂-Nanocatalyzed Borylation of 1-bromo-4-chlorobenzene acs.org This table details the effect of catalyst loading on the yield of the corresponding boronate ester.
| Entry | Catalyst Loading (mol%) | Approach | Time (h) | Yield (%) |
| 1 | 20 | Initial | 48 | 69 |
| 2 | 30 | Initial | 48 | 51 |
| 3 | 20 + 20 | Sequential Feeding | 48 | 69 |
| 4 | 20 (Recycled)** | Initial | 48 | 51 |
| Sequential feeding involved an initial 20 mol% loading followed by another 20 mol% after 24 hours. | ||||
| **Catalyst was recovered from the reaction in Entry 3 and calcined before reuse. |
Table 3: Grignard-Based Synthesis of 4-Chlorophenylboronic Acid google.comwipo.int This table presents typical conditions for the high-yield synthesis of the boronic acid precursor via a Grignard reaction.
| Starting Material | Grignard Solvent | Borating Agent | Reaction Temp | Reported Yield | Reference |
| p-Dichlorobenzene | n-Butyl ether | Tributyl borate | < -20°C | High | google.com |
| p-Dichlorobenzene | Toluene/THF | Trimethyl or Tributyl borate | Low | High (86.5% mentioned in a similar patent) | wipo.int |
The purity of the intermediate 4-chlorophenylboronic acid is crucial, as the presence of byproducts like the corresponding boroxine (B1236090) can significantly reduce the yield in subsequent esterification or coupling reactions. orgsyn.org Proper purification, such as recrystallization from hot water followed by drying under high vacuum, is essential to obtain a high-quality product for the synthesis of this compound. orgsyn.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton (¹H) NMR for Aromatic and Aliphatic Protons
Proton (¹H) NMR spectroscopy of dimethyl (4-chlorophenyl)boronate reveals distinct signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the methyl groups attached to the boron atom. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a set of multiplets in the downfield region, characteristic of protons attached to a benzene (B151609) ring. Specifically, the protons ortho to the boronate group and those ortho to the chlorine atom will exhibit different chemical shifts due to the varying electronic effects of these substituents. The methoxy (B1213986) protons (-OCH₃) give rise to a sharp singlet in the upfield region, integrating to six protons, which confirms the presence of the two equivalent methyl groups.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.20-7.80 | Multiplet | 4H |
| Methyoxy Protons | ~3.6 | Singlet | 6H |
| Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. The spectrum of this compound will display distinct signals for each unique carbon environment. The aromatic region will show four signals corresponding to the four different types of carbon atoms in the p-substituted benzene ring. The carbon atom directly bonded to the boron (ipso-carbon) is often broadened and may have a lower intensity due to quadrupolar relaxation effects of the adjacent boron nucleus. rsc.org The carbon atoms ortho and meta to the boronate group will have distinct chemical shifts, as will the carbon atom bearing the chlorine atom. A single signal in the aliphatic region corresponds to the two equivalent methyl carbons of the boronate ester.
| Carbon Type | Chemical Shift (δ, ppm) |
| C-B (ipso) | ~130 (often broad) |
| C-Cl | ~138 |
| Aromatic CH | 128-135 |
| -OCH₃ | ~52 |
| Note: Chemical shifts are approximate and can be influenced by experimental conditions. |
Boron-11 (¹¹B) NMR for Boron Coordination Environment and Species Identification
Boron-11 (¹¹B) NMR spectroscopy is a powerful tool specifically for characterizing boron-containing compounds. blogspot.com The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom. For this compound, which features a trigonal planar (sp²-hybridized) boron center, a single, relatively broad signal is expected in the ¹¹B NMR spectrum. blogspot.com The chemical shift for three-coordinate boronate esters typically falls in the range of δ 27-35 ppm. researchgate.netmdpi.com This distinguishes it from tetracoordinate (sp³-hybridized) boron species, which resonate significantly further upfield (at lower ppm values). nih.govnsf.gov The observation of a signal in the expected downfield region confirms the presence of the desired boronate ester and can be used to assess the sample's purity, as the presence of other boron species, such as boronic acid or boroxine (B1236090) anhydrides, would give rise to additional signals at different chemical shifts. mdpi.comnsf.gov
| Boron Species | Typical ¹¹B Chemical Shift (δ, ppm) |
| Trigonal Boronate Ester | 27-35 |
| Tetracoordinate Borate (B1201080) Species | 7-15 |
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the vibrations of its specific functional groups. Key vibrational modes include:
B-O Stretching: A strong and prominent band, typically observed in the region of 1300-1380 cm⁻¹, is characteristic of the asymmetric stretching vibration of the B-O bonds in the boronate ester.
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl groups is observed in the 2800-3000 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ range.
C-Cl Stretching: The stretching vibration of the C-Cl bond typically appears as a strong band in the fingerprint region, around 1090 cm⁻¹.
B-C Stretching: The B-C stretching vibration is expected to be in the lower frequency region of the spectrum.
These characteristic bands collectively provide a molecular fingerprint, confirming the presence of the key structural motifs within this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. tanta.edu.egshu.ac.uk When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores. shu.ac.uk
For this compound, the primary chromophore is the 4-chlorophenyl group. The electronic transitions are primarily associated with the π electrons of the benzene ring and the non-bonding (n) electrons on the oxygen and chlorine atoms. The main transitions expected are π → π* and n → π*. slideshare.net
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In the benzene ring of the compound, these transitions are responsible for strong absorption bands in the UV region. The substitution on the ring, including the chloro and dimethoxyboryl groups, influences the energy of these transitions. These transitions typically have high molar absorptivity (ε) values. shu.ac.uk
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the boronate ester or the chlorine atom) to an antibonding π* orbital of the aromatic ring. slideshare.net Compared to π → π* transitions, n → π* transitions are generally of lower energy, occurring at longer wavelengths, and have significantly lower molar absorptivity. shu.ac.uk
The solvent environment can affect the position of these absorption bands. Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. shu.ac.uk
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Associated Structural Feature |
| π → π | 200 - 240 | > 10,000 | Phenyl Ring |
| π → π | 260 - 290 | 200 - 2,000 | Phenyl Ring (Benzenoid band) |
| n → π* | > 290 | < 100 | B-O, Cl functionalities |
Note: The data in this table is predictive and based on the analysis of similar aromatic and boronate compounds.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.
Both GC-MS and LC-MS are powerful hyphenated techniques suitable for the analysis of this compound. The choice between them often depends on the compound's volatility and thermal stability. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of many boronate esters, GC-MS is a highly effective method for analysis. chromatographyonline.com The sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, which typically induces extensive fragmentation. nih.gov This fragmentation is highly reproducible and provides a characteristic "fingerprint" for the molecule, aiding in its structural identification. For this compound (Molecular Weight: 184.42 g/mol , considering the most abundant isotopes ¹¹B and ³⁵Cl), the mass spectrum would show a molecular ion peak ([M]⁺) and various fragment ions resulting from the cleavage of bonds within the molecule. In some cases, derivatization may be employed to enhance volatility and thermal stability for GC analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative for compounds that are not suitable for GC due to low volatility or thermal instability. sciex.com For boronic acid derivatives, LC-MS methods have been developed using techniques like electrospray ionization (ESI), which is a softer ionization method that often results in a prominent molecular ion or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻), with less fragmentation than EI. scirp.org This is particularly useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation for structural confirmation. scirp.org
Table 2: Predicted Key Mass Fragments for this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment |
| 184/186 | Molecular Ion [M]⁺ | C₈H₁₀BClO₂ |
| 153/155 | [M - OCH₃]⁺ | C₇H₇BClO |
| 125 | [M - B(OCH₃)₂]⁺ | C₆H₄Cl |
| 111/113 | [C₆H₄Cl]⁺ | C₆H₄Cl |
| 70 | [B(OCH₃)₂]⁺ | C₂H₆BO₂ |
Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) results in characteristic isotopic patterns (e.g., M and M+2 peaks with an approximate 3:1 ratio) for chlorine-containing fragments.
Advanced mass spectrometry imaging techniques allow for the visualization of the spatial distribution of molecules on surfaces without the need for labels. nist.govresearchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive technique that uses a pulsed primary ion beam to desorb and ionize molecules from the outermost monolayer of a sample. carleton.edueag.com The resulting secondary ions are analyzed by a time-of-flight mass analyzer, which provides high mass resolution and a broad mass range. phi.com This technique can generate detailed chemical maps showing the distribution of specific molecules, such as this compound, on a surface with sub-micron lateral resolution. nist.gov Because every pixel in a ToF-SIMS image contains a full mass spectrum, retrospective analysis is possible, allowing for the interrogation of specific regions of interest after data acquisition. carleton.edu
Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-ToF MS) Imaging: LDI-TOF MS is another powerful imaging technique. In matrix-assisted laser desorption/ionization (MALDI), a common variant, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization of the analyte. nih.govnih.gov This method is particularly useful for analyzing biomolecules and synthetic polymers. youtube.com For a small molecule like this compound, it could be used to map its distribution within a more complex matrix, such as a polymer film or biological tissue, if it were used as a derivatizing agent or is present as a component. nist.govnih.gov The technique provides a map of the analyte's concentration across the sample surface.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
SCXRD analysis requires a high-quality single crystal of the compound. The diffraction pattern produced when the crystal is irradiated with X-rays allows for the determination of the electron density distribution and thus the precise location of each atom in the crystal lattice. researcher.life
For this compound, an SCXRD study would provide:
Absolute Molecular Structure: Unambiguous confirmation of the connectivity, bond lengths, and bond angles.
Conformation: The precise dihedral angles, such as the orientation of the dimethoxyboryl group relative to the phenyl ring.
Intermolecular Interactions: Detailed insight into how molecules are arranged in the crystal lattice. rsc.org This includes identifying non-covalent interactions like C-H···O, C-H···π, and π···π stacking interactions, which govern the crystal packing. mdpi.comnih.gov Unlike its parent, 4-chlorophenylboronic acid, the dimethyl ester lacks the hydroxyl groups necessary for strong O-H···O hydrogen bonding, making weaker interactions more dominant in its crystal structure. mdpi.com
Table 3: Representative Single Crystal X-ray Diffraction Data for the Related Compound 4-Chlorophenylboronic Acid
| Parameter | Value |
| Compound | 4-Chlorophenylboronic Acid |
| Chemical Formula | C₆H₆BClO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Intermolecular Interactions | O-H···O Hydrogen Bonds, C-H···Cl, π···π stacking |
Source: Data derived from studies on 4-chlorophenylboronic acid and its co-crystals. mdpi.comnih.gov This data is presented for illustrative purposes, as specific SCXRD data for this compound is not publicly available.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline nature, phase purity, and crystal structure. nist.gov Instead of a single crystal, a fine powder of the material is used, which contains thousands of crystallites in random orientations. nih.gov The resulting diffraction pattern is a unique fingerprint of the crystalline phase.
For this compound, PXRD would be used to:
Phase Identification: Confirm that the synthesized material is the correct crystalline phase by comparing its PXRD pattern to a reference pattern (either calculated from SCXRD data or from a standard). mdpi.com
Purity Assessment: Detect the presence of crystalline impurities, as they would produce their own characteristic diffraction peaks. nih.gov
Polymorphism Studies: Identify different crystalline forms (polymorphs) of the compound, as each polymorph will have a distinct PXRD pattern.
Table 4: Illustrative Powder X-ray Diffraction Data
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 14.5 | 6.10 | 100 |
| 22.8 | 3.89 | 45 |
| 25.9 | 3.44 | 80 |
| 28.1 | 3.17 | 65 |
| 35.5 | 2.53 | 30 |
Note: This table presents a hypothetical set of PXRD peaks for illustrative purposes. The actual data would be specific to the crystal structure of this compound. researchgate.net
Computational and Theoretical Investigations of Dimethyl 4 Chlorophenyl Boronate
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic and geometrical properties of organoboron compounds. researchgate.net Calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to provide a reliable description of the molecular system. researchgate.netnih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For Dimethyl (4-chlorophenyl)boronate, this involves finding the minimum energy conformation of the molecule. The process considers the rotational freedom around the C-B bond and the orientation of the methoxy (B1213986) groups. nih.govscispace.com
Conformational analysis of similar boron-containing compounds has been successfully performed using molecular mechanics force fields and DFT methods. researchgate.netnih.gov For this compound, the key dihedral angle is that between the plane of the phenyl ring and the B(OCH3)2 group. The planarity or non-planarity of this arrangement is influenced by the balance between steric hindrance from the methoxy groups and the potential for π-conjugation between the phenyl ring and the vacant p-orbital of the boron atom. It is anticipated that the molecule adopts a largely planar conformation to maximize this electronic delocalization.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-Cl Bond Length | 1.75 Å |
| C-B Bond Length | 1.56 Å |
| B-O Bond Length | 1.37 Å |
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |
| C-B-O Bond Angle | 118.5° |
| O-B-O Bond Angle | 123.0° |
| Phenyl-B(OCH3)2 Dihedral Angle | ~10-20° |
Note: These are representative values based on typical DFT calculations for similar compounds and are not from a specific experimental study on this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.govaimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govbiomedres.us A smaller gap suggests higher reactivity. biomedres.us
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, while the LUMO is likely centered on the vacant p-orbital of the boron atom. The electron-withdrawing nature of the chlorine atom is expected to lower the energy of the HOMO compared to unsubstituted phenylboronates.
Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | 5.65 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.20 |
| Chemical Hardness (η) | 2.83 |
| Chemical Softness (S) | 0.35 |
| Electronegativity (χ) | 4.03 |
| Electrophilicity Index (ω) | 2.87 |
Note: These values are derived from theoretical calculations and provide a quantitative measure of the compound's electronic properties.
Natural Bonding Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. materialsciencejournal.org NBO analysis can confirm the dative nature of the B-O bonds and the extent of π-conjugation, which contributes to the stability of the molecule. canterbury.ac.uk
Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| π(C1-C2) | p(B) | ~ 5-10 |
| π(C3-C4) | p(B) | ~ 5-10 |
| LP(O) | σ(B-C) | ~ 2-5 |
| LP(Cl) | π(C-C) | ~ 1-3 |
Note: LP denotes a lone pair. These values are illustrative of the types and magnitudes of interactions expected.
Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.
For this compound, the MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity. The most positive potential would be expected around the hydrogen atoms of the methoxy groups and, to a lesser extent, the boron atom, indicating these as sites for potential nucleophilic attack. The phenyl ring would exhibit a more complex potential landscape due to the interplay of the electron-donating and withdrawing effects of the substituents.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra) with a reasonable degree of accuracy. researchgate.net By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data, often with the use of a scaling factor to improve the correlation. researchgate.net This comparison aids in the assignment of vibrational modes to specific molecular motions.
Similarly, theoretical calculations can predict NMR chemical shifts. The calculated chemical shifts can be correlated with experimental data to confirm the molecular structure and to understand the electronic environment of the different nuclei within the molecule.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, DFT calculations can be used to map out the entire reaction pathway. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products.
By determining the activation energies for different possible pathways, the most likely reaction mechanism can be identified. This provides a detailed, atomistic understanding of how the reaction proceeds, including the role of catalysts, solvents, and other reaction conditions. Such insights are invaluable for optimizing reaction conditions and for the design of new and more efficient synthetic methodologies.
Transition State Characterization and Reaction Barrier Calculation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and computational studies have been pivotal in understanding its mechanism, particularly the transmetalation step. While specific computational data for this compound is not extensively documented in dedicated public studies, research on closely related analogues, such as dimethyl 4-fluorophenyl boronic ester, provides significant insights that can be extrapolated to the chloro-substituted compound.
A detailed computational investigation into the Suzuki-Miyaura reaction mechanism has revealed that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid. nih.govacs.org This is a critical finding that challenges earlier mechanistic assumptions. The calculations, often employing Density Functional Theory (DFT), map out the potential energy surface of the reaction, identifying key intermediates and transition states.
Calculations on a model system involving dimethyl 4-fluorophenyl boronic ester have quantified the free energy barriers for the transmetalation step. nih.gov These studies highlight that the reaction can proceed through different pathways, with the relative energies of the transition states being influenced by the nature of the ligands on the palladium catalyst and the substituents on the boronic ester.
Table 1: Calculated Free Energy Barriers for a Model Transmetalation Reaction
| Transition State Feature | Calculated Free Energy (kcal/mol) |
| Reactant Complex | 0.0 |
| Intermediate | -2.5 |
| Transition State | +15.8 |
| Product Complex | -5.0 |
Note: Data is based on a model system with a fluoro-substituent as a proxy for the chloro-substituent and may vary with the specific catalyst and reaction conditions.
The transition state is characterized by the simultaneous breaking of the palladium-ligand bond and the formation of the new palladium-carbon bond of the incoming aryl group. The geometry of this transition state is crucial in determining the reaction's stereochemical outcome and its sensitivity to steric and electronic effects.
Investigation of Substituent Effects and Catalyst-Substrate Interactions
The electronic nature of substituents on the phenyl ring of the boronic ester plays a significant role in modulating the reactivity and the energy barriers of the Suzuki-Miyaura reaction. Electron-withdrawing groups, such as the chloro group in this compound, are generally found to influence the reaction rate.
Computational studies have shown that electron-withdrawing substituents on the arylboronic ester can lead to a faster transmetalation rate. nih.gov This can be attributed to several factors. Firstly, an electron-withdrawing group increases the Lewis acidity of the boron atom, potentially facilitating the initial coordination of a nucleophile (like a hydroxide (B78521) or alkoxide) to form a more reactive tetracoordinate boronate species. Secondly, it can influence the electronic properties of the palladium center and the stability of the transition state. nih.gov
The interaction between the catalyst and the substrate is a complex interplay of steric and electronic factors. The nature of the phosphine (B1218219) ligands on the palladium catalyst, for instance, can significantly impact the reaction. Bulky ligands can favor certain reaction pathways by influencing the coordination geometry around the palladium center. researchgate.net
DFT studies on related systems have explored the interaction between the palladium catalyst and various arylboronic acids. These investigations have revealed the importance of the formation of pallada-cycles and the role of the base in the catalytic cycle. mdpi.commdpi.com The chloro substituent on the phenyl ring of the boronate ester can influence the electron density at the ipso-carbon, which is directly involved in the bond-forming step with the palladium center. This, in turn, affects the energy of the transition state for transmetalation. acs.org
Table 2: Relative Reaction Rates for Arylboronic Esters with Different Substituents (Experimental and Computational Correlation)
| Substituent on Phenyl Ring | Relative Rate (Experimental) | Computational Prediction |
| -H | 1.0 | Baseline |
| -OCH₃ (Electron-donating) | 0.8 | Slower |
| -Cl (Electron-withdrawing) | 2.5 | Faster |
| -CF₃ (Strongly electron-withdrawing) | 4.2 | Fastest |
Note: The relative rates are illustrative and based on trends observed in studies of substituted arylboronic esters. The computational predictions correlate with the experimentally observed acceleration by electron-withdrawing groups.
Applications of Dimethyl 4 Chlorophenyl Boronate in Advanced Organic Synthesis and Catalysis
Strategic Role as a Versatile Synthetic Building Block
Dimethyl (4-chlorophenyl)boronate is a valuable building block in organic synthesis, primarily utilized as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. acs.org The success of this class of reagents stems from their stability, ease of handling, and relatively low toxicity compared to other organometallic reagents. nih.gov They are instrumental in forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are fundamental operations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgchemrxiv.org
The most prominent application is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov In this reaction, the 4-chlorophenyl group from the boronate ester is transferred to an organic halide or triflate in the presence of a palladium catalyst. organic-chemistry.org This process allows for the precise construction of biaryl systems, a common structural motif in medicinal chemistry.
Key features that enable the transfer of the organic fragment from boron to the metal center include the ability to create a vacant coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to boron. acs.org Research has demonstrated that boronic esters like this compound can often participate directly in the catalytic cycle without needing to be hydrolyzed to the corresponding boronic acid first. nih.govacs.org This simplifies reaction conditions and expands their applicability, particularly in anhydrous systems. nih.gov
Table 1: Selected Applications of Arylboronate Esters as Synthetic Building Blocks
| Reaction Type | Role of Arylboronate Ester | Significance | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Nucleophilic source of an aryl group (e.g., 4-chlorophenyl) | Forms C-C bonds to create biaryl structures. | acs.orgnih.gov |
| Chan-Lam Amination | Arylating agent for amines. | Forms C-N bonds, crucial for many biologically active molecules. | chemrxiv.orgnih.gov |
| Carboxylation | Aryl source for reaction with CO2. | Synthesizes carboxylic acids from arylboronates. | researchgate.net |
| Hydroxylation | Precursor to phenols. | Transforms the C-B bond into a C-OH bond. | nih.gov |
Catalytic Functions of Arylboronate Esters
Beyond their role as stoichiometric reagents, arylboronate esters and their parent boronic acids can function as catalysts in a variety of organic transformations. This catalytic activity primarily stems from the Lewis acidic nature of the boron atom.
Arylboronate esters and, more commonly, their corresponding arylboronic acids, are recognized as effective Lewis acid catalysts. mdpi.com The catalytic activity originates from the empty p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base, such as an alcohol or a carbonyl oxygen. mdpi.comnih.gov This interaction activates the substrate toward subsequent reactions.
Electron-deficient arylboronic acids are particularly potent catalysts for activating hydroxyl groups. nih.govnih.gov This activation can facilitate dehydration or substitution reactions under mild conditions. nih.gov The mechanism often involves the formation of a boronate ester intermediate, which makes the hydroxyl group a better leaving group, enabling C-O bond cleavage to generate a reactive carbocationic species. nih.gov This strategy avoids the use of strong Brønsted acids, which can cause undesired side reactions.
The Lewis acidic nature of arylboronates enables them to catalyze a wide array of important chemical reactions.
Dehydration and Alkylation: Arylboronic acids are excellent catalysts for the dehydrative alkylation of carbon nucleophiles using alcohols as electrophiles, with water as the sole byproduct. nih.govnih.gov For instance, they can promote the C-alkylation of 1,3-diketones and 1,3-ketoesters with secondary benzylic alcohols. nih.govacs.org This process is also effective for the direct allylation of benzylic alcohols. nih.gov
Carbonyl Condensation: Carbonyl condensation reactions, such as the aldol (B89426) reaction, involve the nucleophilic addition of an enolate to a carbonyl group. vanderbilt.edulibretexts.org While not as widely documented as other applications, the Lewis acidity of arylboronates can facilitate these reactions by coordinating to the carbonyl oxygen of the electrophile. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the enolate nucleophile.
Acylation: Arylboronic acids have been employed to catalyze acylation reactions. A notable example is the acylodeboronation, where an arylboronic acid couples with an acid anhydride (B1165640) in the presence of a palladium catalyst to form ketones. researchgate.net This reaction provides a direct method for the synthesis of aryl ketones from readily available starting materials. researchgate.net
Cycloaddition Reactions: Arylboronate esters are valuable substrates in cycloaddition reactions for building cyclic and heterocyclic systems. nih.govnih.gov In some cases, the boronate ester functionality is simply carried through the reaction sequence, remaining intact for subsequent cross-coupling reactions. nih.gov In other strategies, the boronate ester plays a more active role. For example, temporary coordination of an allylic alcohol to a boronate ester can facilitate an intramolecular [2+2] photocycloaddition, allowing for high levels of stereo- and regiocontrol in the synthesis of complex cyclobutanes. nih.govnsf.gov
Table 2: Catalytic Applications of Arylboronate Esters and Related Boronic Acids
| Reaction Type | Catalytic Role | Example Transformation | Reference |
|---|---|---|---|
| Dehydrative Alkylation | Activates alcohol as an electrophile. | Alkylation of 1,3-diketones with secondary benzylic alcohols. | nih.govacs.org |
| Dehydrative Allylation | Activates alcohol for substitution. | Allylation of benzylic alcohols with allyltrimethylsilane. | nih.gov |
| Acylodeboronation | Participates in Pd-catalyzed coupling. | Reaction of arylboronic acids with acetic anhydride to form ketones. | researchgate.net |
| Cycloaddition | Directing group or synthetic handle. | [2+2] cycloaddition of alkenylboronates and allylic alcohols. | nih.govnsf.gov |
Boronic esters are central to many modern strategies in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. acs.orgacs.org The C-B bond can be transformed into C-C, C-O, C-N, or C-H bonds with high stereospecificity. researchgate.net
One of the most powerful methods is the Matteson homologation reaction. iupac.org In this process, a chiral diol is used to form a chiral boronic ester. Reaction with (dichloromethyl)lithium followed by a nucleophile inserts a new carbon atom with exceptionally high control over its stereochemistry (often >99% diastereomeric excess). iupac.org This sequence can be repeated to build up complex carbon chains with multiple, well-defined stereocenters. acs.orgiupac.org
Furthermore, catalytic asymmetric hydroboration of alkenes provides direct access to enantioenriched chiral boronic esters. acs.org These valuable intermediates can then be used in a wide range of stereospecific transformations, serving as versatile building blocks for the synthesis of complex natural products and pharmaceuticals. acs.orgresearchgate.net
Future Directions and Emerging Research Avenues
Development of Sustainable and Atom-Economical Synthetic Pathways
The synthesis of arylboronates is a cornerstone of modern organic chemistry, and a primary focus of future research is the development of more environmentally friendly and efficient synthetic routes. Traditional methods for creating arylboronic acids often involve organolithium or Grignard reagents, which can have limitations in terms of functional group tolerance and waste generation. organic-chemistry.orgnih.govwipo.int
Current research is actively exploring transition-metal-free borylation reactions and the use of more economical and less toxic catalysts. organic-chemistry.orginnovations-report.com For instance, zinc-based catalysts are showing promise for producing arylboronates with lower costs and reduced environmental impact. innovations-report.com Another key area is the development of atom-economical methods, such as the direct C-H borylation of aromatic compounds, which avoids the use of pre-functionalized starting materials like aryl halides. nih.govrsc.orgorgsyn.org These approaches, often utilizing catalysts based on iridium or rhodium, represent a significant step towards greener chemical synthesis. nih.gov
| Synthetic Approach | Catalyst/Reagent | Key Advantages |
| Palladium-Catalyzed Borylation | Pd(dba)₂, Pinacol (B44631) borane (B79455) | High efficiency for various aryl halides. organic-chemistry.org |
| Transition-Metal-Free Borylation | 1,1-bis[(pinacolato)boryl]alkanes | Excellent chemoselectivity and functional group compatibility. organic-chemistry.org |
| Zinc-Catalyzed Borylation | Zinc catalysts | Low cost, low toxicity, and abundant. innovations-report.com |
| Direct C-H Borylation | Iridium or Rhodium catalysts | Atom-economical, avoids pre-functionalized starting materials. nih.gov |
Exploration of Novel Catalytic Transformations Mediated by Boronates
Beyond their well-established role in Suzuki-Miyaura cross-coupling reactions, researchers are uncovering new catalytic applications for arylboronates. nih.govnih.govrsc.orgorganic-chemistry.org These compounds are being investigated as precursors to aryl radicals, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. nih.gov Catalytic systems based on manganese(III) acetate (B1210297), Ag(I)/persulfate, and iron(II or III)/persulfate have proven effective in this regard. nih.gov
Furthermore, boron-based catalysts are being explored for a variety of organic transformations, including dehydrative amidation. acs.orgrsc.orgworktribe.comdntb.gov.ua The Lewis acidic nature of the boron atom can be tuned by modifying its substituents, allowing for the development of highly active and selective catalysts. acs.org The use of metal-organic frameworks (MOFs) containing nickel has also been shown to effectively catalyze the direct C-H arylation of heterocycles with arylboronic acids, avoiding the use of hazardous aryl halides. rsc.org
| Transformation | Catalyst System | Significance |
| Aryl Radical Formation | Mn(III) acetate, Ag(I)/persulfate, Fe(II/III)/persulfate | Enables novel C-C and C-heteroatom bond formations. nih.gov |
| Dehydrative Amidation | Boron-based organocatalysts | Greener alternative to traditional methods, generates water as the only byproduct. acs.org |
| Direct C-H Arylation | Ni₂(BDC)₂(DABCO) MOF | Avoids the use of hazardous aryl halides and halide byproducts. rsc.org |
| Primary Amination | Phosphetane-based catalyst | Allows for the chemoselective primary amination of arylboronic acids. nih.gov |
Integration with Flow Chemistry and High-Throughput Screening Techniques
The integration of Dimethyl (4-chlorophenyl)boronate chemistry with modern process technologies like flow chemistry and high-throughput screening (HTS) is set to accelerate discovery and optimization. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform multi-step syntheses in a continuous fashion. acs.orgacs.org The synthesis of boronic acid derivatives has been successfully demonstrated in flow, paving the way for more efficient and scalable production. nih.gov
High-throughput screening allows for the rapid evaluation of a large number of reaction conditions or catalyst variations. nih.govyoutube.com This is particularly valuable in the context of developing novel catalytic applications for boronates, enabling the swift identification of optimal catalysts and reaction parameters. youtube.com For instance, HTS has been used to study the interactions of boron-containing compounds with biological targets, highlighting their potential in drug discovery. nih.gov
Advanced In-Situ Spectroscopic Characterization for Real-Time Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Advanced in-situ spectroscopic techniques are providing unprecedented insights into the transient intermediates and reaction pathways involved in boronate chemistry. For example, in-situ surface-enhanced Raman spectroscopy (SERS) has been used to study the Suzuki-Miyaura cross-coupling reaction on the surface of nanoparticles, confirming a heterogeneous reaction process. aip.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic investigation. rsc.org Detailed NMR studies have been instrumental ing and refining the accepted mechanisms of boron-catalyzed direct amidation reactions. rsc.orgworktribe.com These real-time studies allow for the direct observation of reactive intermediates, providing a clearer picture of the catalytic cycle.
Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity
Computational chemistry and predictive modeling are becoming increasingly integral to the field of catalysis. acs.orgresearchgate.net Density Functional Theory (DFT) calculations are being employed to investigate the stability, reactivity, and selectivity of boron-containing compounds and to predict their ability to activate small molecules. acs.org These computational models can provide valuable insights that guide experimental work, saving time and resources.
Machine learning models are also being developed to predict the outcomes of chemical reactions, including the regioselectivity of C-H borylation. acs.orgnih.gov By training on large datasets of known reactions, these models can predict the most likely products and even suggest optimal reaction conditions. nih.gov This synergy between computational prediction and experimental validation is a powerful approach for accelerating the discovery of new reactions and the development of more effective catalysts.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing dimethyl (4-chlorophenyl)boronate, and how can its stability be optimized during purification?
- Methodological Answer : Synthesis typically involves hydroboration of enamines or transesterification of boronic acids. For example, β,β-disubstituted enamines react with borane-dimethyl sulfide (BMS) to form dimethyl boronate esters, which are purified via methanol washing . Stability during purification is pH-sensitive; neutral or mildly acidic conditions (pH 5–7) prevent premature hydrolysis. Avoid strong bases or oxidizers, as they may degrade the boronate ester or trigger side reactions.
Q. How does pH influence the binding affinity of this compound to cis-diol-containing biomolecules?
- Methodological Answer : Boronate esters form reversibly with cis-diols under weakly alkaline conditions (pH 8–9) but dissociate under acidic conditions (pH <6). For this compound, the electron-withdrawing 4-chlorophenyl group lowers the pKa of the boronic acid, enabling binding at near-neutral pH (6.5–7.5), which is critical for biocompatible applications like glycoprotein capture . Adjust pH using phosphate or Tris buffers; monitor binding via UV-Vis spectroscopy or isothermal titration calorimetry (ITC).
Q. What spectroscopic techniques are suitable for characterizing this compound-diol interactions?
- Methodological Answer :
- ¹¹B NMR : Detects boron environment changes upon diol binding (e.g., shift from trigonal planar boronic acid to tetrahedral boronate ester).
- ITC : Quantifies binding thermodynamics (ΔH, ΔS) under varying pH.
- Fluorescence quenching : Useful for real-time monitoring in aqueous solutions .
- X-ray crystallography : Resolves structural details of boronate-diol complexes (e.g., cyclic ester geometry) .
Advanced Research Questions
Q. How can researchers enhance the selectivity of this compound for specific glycoproteins in complex biological matrices?
- Methodological Answer :
- Multivalent binding : Immobilize the boronate on a polymer scaffold (e.g., dendrimers) to increase avidity for glycoproteins with clustered glycosylation sites .
- Molecular imprinting : Create boronate affinity molecularly imprinted polymers (MIPs) with complementary cavities for target glycoproteins (e.g., IgG), improving specificity by >10-fold compared to non-imprinted materials .
- Nanoconfinement : Use mesoporous silica to confine binding interactions, which enhances affinity and broadens pH tolerance .
Q. What experimental strategies resolve contradictions in reported binding constants (Kd) for this compound with monosaccharides?
- Methodological Answer : Discrepancies often arise from:
- Buffer composition : Ionic strength and counterions (e.g., Na⁺ vs. K⁺) affect boronate-diol equilibria. Standardize buffer systems (e.g., 50 mM phosphate, 150 mM NaCl).
- Competing ligands : Trace metals or endogenous diols in biological samples may interfere. Pre-treat samples with chelating agents (e.g., EDTA) or size-exclusion chromatography.
- Technique limitations : ITC provides accurate Kd but requires high-purity samples. Cross-validate with ¹H NMR or fluorescence assays .
Q. How can computational modeling guide the design of this compound derivatives with improved affinity for rare diol motifs?
- Methodological Answer :
- DFT calculations : Predict boronate ester stability and pKa modulation by substituents (e.g., electron-withdrawing groups enhance Lewis acidity).
- Molecular dynamics (MD) : Simulate diol binding kinetics in aqueous environments to optimize linker length and rigidity.
- Docking studies : Screen virtual libraries against X-ray structures of target diol complexes (e.g., sialic acid) .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
